An In-depth Technical Guide to 2-Vinylpyrazine
An In-depth Technical Guide to 2-Vinylpyrazine
CAS Number: 4177-16-6
This technical guide provides a comprehensive overview of 2-vinylpyrazine, a heterocyclic aromatic compound with applications in flavor chemistry and potential as a building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.
Chemical and Physical Properties
2-Vinylpyrazine, also known as 2-ethenylpyrazine, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4177-16-6 | |
| Molecular Formula | C₆H₆N₂ | |
| Molecular Weight | 106.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.041 g/mL at 25 °C | |
| Boiling Point | 75-77 °C at 30 mmHg; 158-159 °C at 760 mmHg | [2] |
| Flash Point | 60 °C (140 °F) | |
| Refractive Index | n20/D 1.560 | |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [2] |
| Storage Temperature | 2-8°C |
Synthesis of 2-Vinylpyrazine
Wittig Reaction of Pyrazine-2-carboxaldehyde
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] In this approach, pyrazine-2-carboxaldehyde would be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form the vinyl group.
Experimental Protocol Outline:
-
Preparation of the Wittig Reagent: The Wittig reagent is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent, followed by deprotonation with a strong base like n-butyllithium or sodium hydride to generate the ylide.[4]
-
Wittig Reaction: The freshly prepared ylide is then reacted with pyrazine-2-carboxaldehyde in an inert solvent (e.g., tetrahydrofuran) at a controlled temperature.
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Work-up and Purification: The reaction mixture is quenched, and the product, 2-vinylpyrazine, is extracted and purified using standard techniques such as column chromatography.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of 2-Vinylpyrazine via the Wittig reaction.
Dehydrogenation of 2-Ethylpyrazine
Another potential route is the catalytic dehydrogenation of 2-ethylpyrazine. This method involves passing the vapor of 2-ethylpyrazine over a suitable catalyst at an elevated temperature.
Experimental Protocol Outline:
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Catalyst Preparation: A heterogeneous catalyst, often a metal oxide or a supported metal (e.g., iron oxide, chromium oxide), is prepared and packed into a reactor tube.
-
Dehydrogenation Reaction: 2-Ethylpyrazine is vaporized and passed through the heated reactor containing the catalyst. The temperature and flow rate are critical parameters to control for optimal conversion and selectivity.
-
Product Collection and Purification: The product stream is cooled to condense the 2-vinylpyrazine and any unreacted starting material. The desired product is then purified by distillation.
The logical flow of this process is illustrated below:
Caption: Experimental workflow for the synthesis of 2-Vinylpyrazine via dehydrogenation.
Dehydration of 2-(1-Hydroxyethyl)pyrazine
A third approach involves the dehydration of the corresponding alcohol, 2-(1-hydroxyethyl)pyrazine. This is a common method for creating vinyl groups.
Experimental Protocol Outline:
-
Starting Material: 2-(1-Hydroxyethyl)pyrazine can be synthesized by the reaction of 2-methylpyrazine with formaldehyde.
-
Dehydration: The alcohol is heated in the presence of a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or an activated solid catalyst (e.g., alumina), to eliminate a molecule of water.
-
Purification: The resulting 2-vinylpyrazine is purified from the reaction mixture, typically by distillation.
Analytical Methods
The analysis of 2-vinylpyrazine, particularly in complex matrices, is commonly performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-vinylpyrazine.[5][6]
Typical Experimental Protocol:
-
Sample Preparation: Samples containing 2-vinylpyrazine may require extraction, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate and concentrate the analyte.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: Mass spectra are recorded over a suitable mass range (e.g., m/z 35-350) to detect the molecular ion and characteristic fragment ions of 2-vinylpyrazine.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of pyrazines, especially when dealing with less volatile derivatives or complex liquid samples.[7][8]
Typical Experimental Protocol:
-
Sample Preparation: Samples are typically filtered before injection.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18) is often used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier (e.g., formic acid), is used in either isocratic or gradient elution mode.
-
Detection: A UV detector is suitable for pyrazines due to their aromatic nature. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.[9]
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Applications in Research and Drug Development
The pyrazine ring is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[10][11][12] While specific pharmacological studies on 2-vinylpyrazine are limited in publicly available literature, its structure presents several possibilities for its application in drug development:
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As a Building Block: The vinyl group of 2-vinylpyrazine is a reactive handle that can be used to synthesize more complex molecules through various chemical reactions, such as polymerization, addition reactions, and cross-coupling reactions. This makes it a valuable starting material for the creation of libraries of novel pyrazine derivatives for drug screening.
-
Polymer-Based Drug Delivery: The vinyl group allows for the polymerization of 2-vinylpyrazine to form poly(2-vinylpyrazine). Such polymers could potentially be explored for applications in drug delivery systems, similar to other vinyl-based polymers.
-
Bioactive Moiety: The pyrazine nucleus itself can interact with biological targets through hydrogen bonding and π-stacking interactions.[13] The vinyl group can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for specific proteins.
Further research is needed to fully elucidate the specific biological activities and therapeutic potential of 2-vinylpyrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-vinyl pyrazine, 4177-16-6 [thegoodscentscompany.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biosynce.com [biosynce.com]
- 6. Food, Flavors, Fragrances, and Related Compounds: GC-MS Library - Wiley Science Solutions [sciencesolutions.wiley.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
